![molecular formula C11H9N5O7 B13853630 5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole](/img/structure/B13853630.png)
5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole is a novel phenyl derivative known for its potential pharmaceutical applications. This compound is particularly noted for its ability to regulate mitochondrial activity, reduce adiposity, and treat diseases such as diabetes and diabetes-associated complications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole involves several steps, starting with the preparation of the imidazole ring and subsequent functionalization. The reaction conditions typically include the use of nitro and phenoxy groups to achieve the desired structure .
Industrial Production Methods
Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can lead to the formation of amine derivatives, while substitution reactions can yield a variety of functionalized imidazole compounds .
Aplicaciones Científicas De Investigación
5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on mitochondrial activity and energy metabolism.
Medicine: Investigated for its potential to treat diabetes, obesity, and related metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole involves its interaction with mitochondrial pathways. The compound is believed to regulate mitochondrial activity by modulating the electron transport chain and influencing energy expenditure. This regulation helps in reducing adiposity and managing metabolic disorders .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole derivatives with different substituents.
- Other nitroimidazole derivatives with varying functional groups .
Uniqueness
What sets this compound apart is its specific combination of nitro and phenoxy groups, which confer unique properties in terms of mitochondrial regulation and metabolic effects. This makes it a promising candidate for further research and development in pharmaceutical applications .
Propiedades
Fórmula molecular |
C11H9N5O7 |
|---|---|
Peso molecular |
323.22 g/mol |
Nombre IUPAC |
5-[(2,4-dinitrophenoxy)methyl]-1-methyl-2-nitroimidazole |
InChI |
InChI=1S/C11H9N5O7/c1-13-8(5-12-11(13)16(21)22)6-23-10-3-2-7(14(17)18)4-9(10)15(19)20/h2-5H,6H2,1H3 |
Clave InChI |
LRJQZGXEGNOHBH-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=C1[N+](=O)[O-])COC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester](/img/structure/B13853551.png)
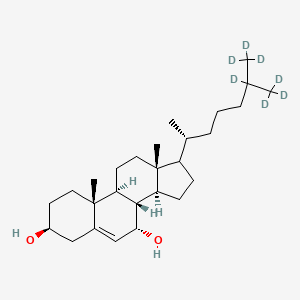
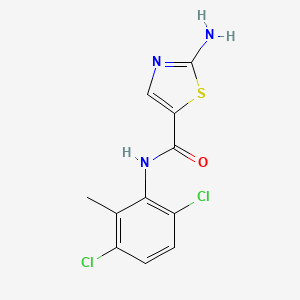

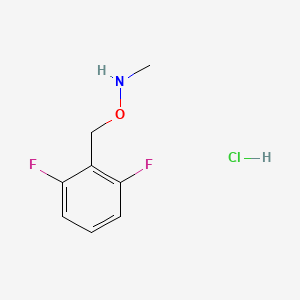

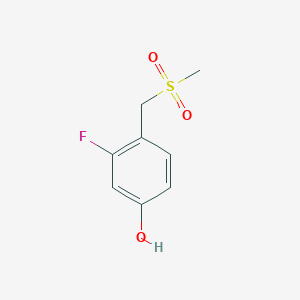
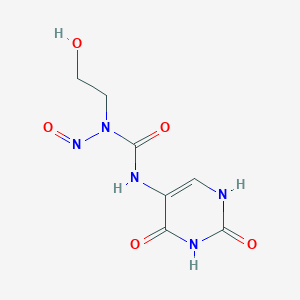
![rel-(3S,3aR,6aS)-tert-Butyl 3-Aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B13853612.png)
![(1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-O-[1-C-[4-chloro-3-[(4-ethoxyphenyll)methyl]phenyl]-D-glucopyranosyl]-D-glucitol](/img/structure/B13853620.png)
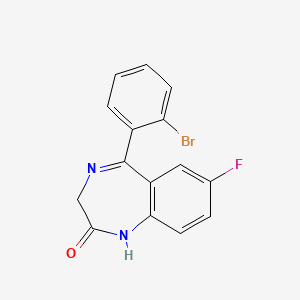
![N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide;hydrochloride](/img/structure/B13853652.png)
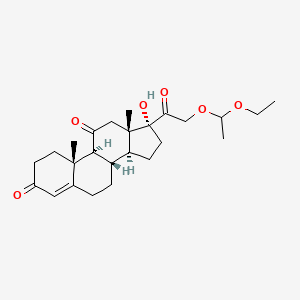
![2-[N-(D,L-Phenylglycine-d5)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B13853665.png)
